molecular formula C28H16N2O6S B11954931 2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione) CAS No. 85438-53-5

2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11954931
CAS No.: 85438-53-5
M. Wt: 508.5 g/mol
InChI Key: YPEVDIBALQEQNO-UHFFFAOYSA-N
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Description

2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione) is a bis-phthalimide derivative featuring a central sulfonyl group bridging two 4,1-phenylene units, each substituted with a phthalimide moiety. This compound belongs to a broader class of 1H-isoindole-1,3(2H)-dione derivatives, which are characterized by their aromatic isoindole-dione core.

Properties

CAS No.

85438-53-5

Molecular Formula

C28H16N2O6S

Molecular Weight

508.5 g/mol

IUPAC Name

2-[4-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C28H16N2O6S/c31-25-21-5-1-2-6-22(21)26(32)29(25)17-9-13-19(14-10-17)37(35,36)20-15-11-18(12-16-20)30-27(33)23-7-3-4-8-24(23)28(30)34/h1-16H

InChI Key

YPEVDIBALQEQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]SULFONYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common method includes the reaction of 4-(1,3-dioxo-1,3-dihydro-2H

Comparison with Similar Compounds

Bis-Phthalimides with 1,3-Phenylene and Methylenebis(4,1-Phenylene) Linkers

Compounds 20 and 21 from are bis-phthalimides linked via 1,3-phenylene and methylenebis(4,1-phenylene) groups, respectively. Key differences include:

  • Synthesis : Both are synthesized via Leuckart reactions under microwave irradiation, yielding >99% purity. The sulfonyl-linked compound may require alternative methods due to the sulfonyl group’s reactivity .
  • Thermal Stability : The sulfonyl linker likely enhances thermal resistance compared to methylene or phenylene bridges, as sulfonyl groups are less prone to oxidative degradation .
  • Electronic Effects : The sulfonyl group’s electron-withdrawing nature may reduce electron density in the phthalimide rings, altering reactivity in polymerization or biological interactions .

Polymer-Derived Phthalimides

In poly(amide-imide) degradation (), 1H-isoindole-1,3(2H)-dione and its methylphenyl derivative are released. The sulfonyl-linked compound’s higher molecular weight and rigid structure may delay thermal decomposition compared to these simpler derivatives .

Pharmacologically Active Derivatives

Anticonvulsant Agents ()

Derivatives such as 2-(2-phenylethyl)- and 5-nitro-substituted phthalimides exhibit potent sodium channel binding in molecular docking studies. In contrast, the sulfonyl-linked compound’s bulkier structure may hinder penetration into hydrophobic binding pockets, reducing anticonvulsant efficacy .

Analgesic and Anti-Inflammatory Derivatives ()

Compound F (N-substituted phthalimide) shows broad-spectrum pain relief via COX inhibition. The sulfonyl group’s polarity may enhance aqueous solubility, improving bioavailability compared to hydrophobic derivatives like F , but could also reduce blood-brain barrier permeability .

Pomalidomide (Evidences 8, 10)

Pomalidomide, a 4-amino-2-(2,6-dioxopiperidin-3-yl)-phthalimide, is used in cancer therapy. Its amino and piperidinyl substituents enable immunomodulatory effects absent in the sulfonyl-linked compound, highlighting how functional group diversity dictates pharmacological specificity .

Agrochemical Derivatives

Captan ()

Captan (3a,4,7,7a-tetrahydro-2-[(trichloromethylthio)]-phthalimide) is a fungicide with high toxicity and environmental persistence. The sulfonyl-linked compound’s lack of trichloromethylthio groups and aromaticity may reduce toxicity but also antifungal potency .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Selected Phthalimide Derivatives

Compound Name Linker/Substituent Key Properties Applications References
2,2'-[Sulfonyldi(4,1-phenylene)]di(... Sulfonyl, 4,1-phenylene High thermal stability, polar linker Polymer additives, research
Compound 20 () 1,3-Phenylene Flexible linker, >99% purity Polymer synthesis
Compound 21 () Methylenebis(4,1-phenylene) Rigid, hydrophobic Advanced materials
Captan () Trichloromethylthio Toxic, insoluble in water Fungicide
Pomalidomide () 2,6-Dioxopiperidinyl Immunomodulatory, high bioavailability Cancer therapy

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Thermal Stability
2,2'-[Sulfonyldi(4,1-phenylene)]di(... ~450 (estimated) Moderate in DMSO High
Captan 300.59 Insoluble in water Moderate
Pomalidomide 273.24 High in polar solvents Moderate

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